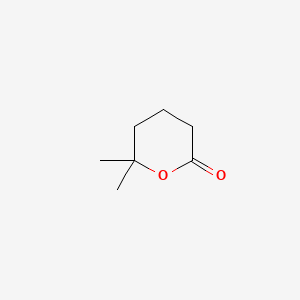

6,6-dimethyloxan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)5-3-4-6(8)9-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALPFDQXLZMHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336781 | |

| Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2610-95-9 | |

| Record name | 6,6-Dimethyltetrahydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyloxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemo Structural Aspects of 6,6 Dimethyloxan 2 One

Systematic and Common Nomenclature

6,6-Dimethyloxan-2-one is identified by several names in chemical literature and databases, reflecting different nomenclature systems. The systematic name, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds, is 6,6-dimethyltetrahydro-2H-pyran-2-one . nih.gov This name precisely describes the structure: a six-membered ring containing an oxygen atom (a tetrahydropyran) with a ketone group at the second position (indicated by "-2-one") and two methyl groups attached to the sixth carbon atom. Another valid systematic name is This compound . nih.gov

Commonly, this compound is also referred to as the lactone of 5-hydroxy-5-methylhexanoic acid. Other synonyms found in various sources include 5-Methyl-5-hydroxyhexanoic acid lactone and 5-Methylhexan-5-olide . cymitquimica.com While the name Dihydroactinidiolide has been associated with this chemical class, it is important to note that Dihydroactinidiolide has a different molecular formula (C11H16O2) and is a distinct chemical entity.

| Nomenclature Type | Name |

| Systematic (IUPAC) | 6,6-Dimethyltetrahydro-2H-pyran-2-one |

| Systematic | This compound |

| Common | 5-Methyl-5-hydroxyhexanoic acid lactone |

| Common | 5-Methylhexan-5-olide |

Distinctive Features of the 6,6-Dimethyl Substitution Pattern

The most prominent structural feature of this compound is the presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 6-position, which is adjacent to the ring oxygen. This substitution pattern has significant implications for the molecule's conformation and reactivity.

The gem-dimethyl group introduces considerable steric bulk to the C6 position. This steric hindrance can influence the approach of reactants to the adjacent oxygen atom and the carbonyl group. Furthermore, the presence of these two methyl groups restricts bond rotation and can lock the oxane ring into a more defined conformation.

Conformational Analysis of the Oxane Ring System

The oxane ring in this compound is a six-membered heterocycle, analogous to cyclohexane. As such, it is not planar and adopts puckered conformations to relieve ring strain. The most stable conformations for six-membered rings are typically the chair and boat forms, with the chair conformation being significantly lower in energy for most substituted cyclohexanes.

Stereochemical Considerations and Isomerism

Stereochemistry is a crucial aspect of molecular characterization. In the case of this compound, the molecule is achiral . A molecule is chiral if it is non-superimposable on its mirror image, which typically arises from the presence of a stereocenter (a carbon atom bonded to four different groups).

In this compound, none of the carbon atoms in the ring are stereocenters. The C6 carbon is bonded to two identical methyl groups, an oxygen atom, and the C5 carbon of the ring. Because two of the substituents on C6 are identical, it does not meet the criteria for a stereocenter. Consequently, this compound does not have any enantiomers or diastereomers. The molecule possesses a plane of symmetry that passes through the C2, C3, C4, and O atoms, bisecting the C5-C6 bond and the two methyl groups, which also confirms its achiral nature. Therefore, there is only one stereoisomer of this compound.

Advanced Synthetic Methodologies for 6,6 Dimethyloxan 2 One and Its Analogues

Strategies for Direct Chemical Synthesis

Direct chemical synthesis remains a fundamental approach for constructing the 6,6-dimethyloxan-2-one scaffold. These methods primarily involve the formation of the ester bond within a linear precursor molecule.

The most direct route to this compound is the intramolecular esterification, or lactonization, of its corresponding hydroxy acid, 5-hydroxy-5-methylhexanoic acid. nih.govnih.gov This reaction involves the nucleophilic attack of the hydroxyl group on the activated carboxylic acid terminus, leading to the formation of the six-membered ring.

The process is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to attack by the hydroxyl group. askfilo.com The reaction proceeds through a tetrahedral intermediate, which then eliminates a water molecule to yield the cyclic ester, or lactone. askfilo.com While effective for simple structures, achieving high yields and preventing side reactions such as intermolecular polymerization requires careful control of reaction conditions, often necessitating high dilution to favor the intramolecular pathway.

Table 1: Key Aspects of Acid-Catalyzed Lactonization

| Feature | Description | Reference |

|---|---|---|

| Precursor | 5-hydroxy-5-methylhexanoic acid | nih.govnih.gov |

| Reaction Type | Intramolecular Esterification | askfilo.com |

| Mechanism | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by hydroxyl group. 3. Elimination of water. | askfilo.com |

| Conditions | Acidic medium, often at elevated temperatures. | pearson.com |

| Challenge | Competition with intermolecular polymerization. | |

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including lactones. wikipedia.orgorganic-chemistry.org This reaction utilizes metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to form a carbon-carbon double bond within a diene precursor, releasing a small volatile molecule like ethylene. wikipedia.org For the synthesis of an unsaturated analogue of this compound, a suitable diene-containing ester precursor would be cyclized. Subsequent reduction of the double bond would then yield the saturated lactone.

RCM is valued for its high functional group tolerance and its effectiveness in forming rings of various sizes, from 5 to over 30 members. wikipedia.orgorganic-chemistry.org The thermodynamic driving force for the reaction is often the entropically favored release of gaseous ethylene. wikipedia.org The development of increasingly active and stable catalysts has broadened the applicability of RCM, making it a strategic choice for complex macro- and heterocyclic syntheses. organic-chemistry.orgnih.gov

Stereoselective and Enantioselective Synthesis Techniques

For analogues of this compound bearing additional stereocenters, controlling the three-dimensional arrangement of atoms is crucial. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer from a mixture of possibilities.

Achieving diastereoselectivity in the formation of substituted oxane rings is a significant synthetic challenge. The stereochemical outcome of cyclization reactions can be influenced by the existing stereocenters in the acyclic precursor, a concept known as substrate-controlled diastereoselection. For instance, in the synthesis of substituted tetrahydropyrans, the coupling of hydroxyethyl-tethered cyclopropanols with aldehydes has been shown to produce the thermodynamically less favorable 2,6-trans isomers with high selectivity. nih.gov

In other systems, such as the glycosylation of seven-membered septanoses, remote participation of alkoxy substituents has been found to direct the stereochemical outcome, leading to high 1,4-trans selectivity. nih.gov This principle of remote participation, where a functional group distant from the reacting center influences the transition state, can be a powerful strategy for controlling stereochemistry in the formation of cyclic ethers and lactones. The choice of catalyst and reaction conditions can also be pivotal in directing the formation of a specific diastereomer. numberanalytics.com

Enantioselective catalysis involves the use of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. Several powerful methods have been developed for the enantioselective synthesis of lactones.

One approach involves the enantioselective oxidation of non-activated C(sp³)–H bonds in carboxylic acids. Using robust manganese catalysts, chiral γ-lactones can be synthesized with exceptional enantioselectivity (up to >99.9% ee) and high yields. nih.gov This method allows for the direct conversion of simple, readily available acids into valuable chiral building blocks. nih.gov

Another strategy is the copper-catalyzed radical oxyfunctionalization of alkenes. acs.org This versatile method enables various difunctionalization reactions, such as oxyazidation and oxyarylation, providing access to a wide array of chiral lactones that are otherwise difficult to synthesize. acs.org The reaction proceeds through a radical addition to an alkene followed by an enantioselective C–O bond-forming step mediated by a chiral copper complex. acs.org Furthermore, highly efficient enantioselective synthesis of enol lactones has been achieved through a Michael addition/lactonization sequence under double catalytic conditions, demonstrating the power of cooperative catalysis. acs.org

Table 2: Comparison of Enantioselective Lactone Synthesis Methods

| Method | Catalyst Type | Key Transformation | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| C–H Oxidation | Manganese Complex | Intramolecular C–H oxidation of carboxylic acids | Up to >99.9% | nih.gov |

| Radical Oxyfunctionalization | Copper-PyBox Complex | Tandem radical addition and C–O bond formation | Not specified | acs.org |

| Michael/Lactonization | Dual Catalyst System | Enantioselective Michael addition followed by lactonization | Up to 99% | acs.org |

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nih.govtuhh.de These reactions are typically conducted under mild conditions, avoiding the need for harsh reagents or heavy metal catalysts. tuhh.de

For lactone synthesis, two major biocatalytic routes are prominent: Baeyer-Villiger oxidations and the oxidative lactonization of diols. nih.govnih.gov Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of cyclic ketones to their corresponding lactones. bohrium.comresearchgate.net This represents a powerful method for producing lactones from readily available ketone precursors. The chemoenzymatic approach may involve a chemical step to generate a substrate that is then transformed by an enzyme, or vice versa. For example, a lipase (B570770) can be used to generate a peracid in situ, which then performs a chemical Baeyer-Villiger oxidation. researchgate.net

Another significant pathway is the oxidative lactonization of diols, often catalyzed by alcohol dehydrogenases (ADHs). researchgate.net These enzymes can selectively oxidize a primary alcohol in a diol to an aldehyde, which then cyclizes to a hemiacetal that is further oxidized to the lactone. The use of enzymes provides access to chiral lactones with high enantiomeric purity, which are valuable synthons for pharmaceuticals and other fine chemicals. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Other Names / Synonyms |

|---|---|---|

| This compound | This compound | 6,6-Dimethyltetrahydro-2H-pyran-2-one; 5-Methyl-5-hydroxyhexanoic acid lactone |

| 5-Hydroxy-5-methylhexanoic acid | 5-hydroxy-5-methylhexanoic acid | |

| Ethylene | Ethene | |

| cis-2,6-Dimethyloxan-4-one | (2S,6R)-2,6-Dimethyloxan-4-one | cis-2,6-Dimethyltetrahydropyran-4-one |

| (4R,5R)-5-Amino-2,2-dimethyloxan-4-ol | (4R,5R)-5-amino-2,2-dimethyloxan-4-ol | |

| 2,6-Dimethyloxan-4-ol | 2,6-Dimethyloxan-4-ol | |

| 4,6-Dimethylheptan-2-one | 4,6-Dimethylheptan-2-one | |

| 2,6-Dimethylcyclohexanone | 2,6-Dimethylcyclohexanone | |

| 5-Hydroxydecanoic acid lactone | Oxan-2-one, 5-pentyldihydro- | |

| 5-Hydroxy-4-methylhexanoic acid delta-lactone | Tetrahydro-5,6-dimethyl-2H-pyran-2-one | |

| 5-Hydroxy-3-methylpentanoic acid | 5-hydroxy-3-methylpentanoic acid | |

| Vancomycin hydrochloride | See reference | |

| 2,6-dimethyloxan-4-yl 2-[(prop-2-yn-1-yl)amino]acetate | 2,6-dimethyloxan-4-yl 2-[(prop-2-yn-1-yl)amino]acetate | |

| 4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl | See reference |

Green Chemistry Approaches in this compound Synthesis

The synthesis of lactones, including this compound, has increasingly become a focus for the application of green chemistry principles to minimize environmental impact. jetir.orgpandawainstitute.com Traditional chemical methods for lactonization often rely on stoichiometric amounts of strong oxidizing agents or expensive and toxic metal catalysts under harsh reaction conditions. tuhh.de In contrast, green approaches prioritize the use of biocatalysts, safer solvents, and more atom-economical routes. jetir.orgmatanginicollege.ac.in

Biocatalysis, in particular, offers a significant green alternative for the synthesis of lactones. nih.govnih.gov Enzymes can operate under mild conditions (ambient temperature and pressure) and often exhibit high chemo-, regio-, and enantioselectivity, which reduces the need for protecting groups and separation of undesired isomers. tuhh.de The most prominent biocatalytic methods for lactone synthesis are enzymatic Baeyer-Villiger oxidations and oxidative lactonizations of diols. nih.govnih.gov

Enzymatic Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a classic reaction for converting ketones into esters or lactones. The biocatalytic version utilizes Baeyer-Villiger monooxygenases (BVMOs), which are flavin-dependent enzymes that use molecular oxygen and a cofactor like NADPH to insert an oxygen atom adjacent to the carbonyl group of a cyclic ketone precursor. nih.govresearchgate.net For the synthesis of this compound, the corresponding precursor, 2,2-dimethylcyclopentanone, would be the substrate. A key advantage of BVMOs is their ability to perform this transformation cleanly, with water as the only byproduct. bohrium.com However, challenges such as cofactor regeneration and enzyme stability can hinder large-scale industrial applications. researchgate.netbohrium.com To address the cofactor issue, enzyme-coupled systems are often employed, for instance, using a glucose dehydrogenase (GDH) to regenerate the expensive NADPH. bohrium.com

Oxidative Lactonization of Diols: Another green biocatalytic route is the oxidative lactonization of diols. nih.gov This can be achieved using various oxidoreductases, such as alcohol dehydrogenases (ADHs). researchgate.net In a potential pathway to this compound, a precursor like 5-methylhexane-1,5-diol (B156353) could be selectively oxidized. Chemoenzymatic strategies combining the high selectivity of enzymes with the efficiency of chemical catalysts are also being explored. For example, a lipase could be used to generate a peracid in situ, which then acts as the oxidant for a Baeyer-Villiger reaction, avoiding the handling of hazardous peroxy acids. researchgate.net

Below is a table summarizing potential green chemistry approaches applicable to the synthesis of this compound.

| Green Approach | Enzyme/Catalyst System | Potential Precursor | Key Advantages & Research Findings |

| Biocatalytic Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) with NADPH regeneration (e.g., using GDH) | 2,2-Dimethylcyclopentanone | High selectivity; uses O₂ as the oxidant; mild reaction conditions; water as the main byproduct. nih.govbohrium.com Research focuses on improving enzyme stability and cofactor regeneration to enhance industrial feasibility. researchgate.netbohrium.com |

| Oxidative Lactonization | Alcohol Dehydrogenase (ADH) / Oxidase | 5-Methylhexane-1,5-diol | Can avoid the use of strong chemical oxidants; oxidases use molecular oxygen directly without needing cofactor regeneration, making them attractive for bulk chemical production. tuhh.deresearchgate.net |

| Chemoenzymatic Synthesis | Immobilized Lipase / Hydrogen Peroxide | 2,2-Dimethylcyclopentanone | In situ generation of peroxyacetic acid from a benign precursor like ethyl acetate (B1210297) and H₂O₂ avoids the risks of handling concentrated peracids. researchgate.net This method has shown high conversion rates in analogous systems. researchgate.net |

Precursor Design and Total Synthesis Contexts

The design of precursors is a critical aspect of the total synthesis of a target molecule like this compound. The strategy involves selecting readily available and cost-effective starting materials that can be efficiently converted into the target structure through a series of controlled chemical reactions. The synthesis of this six-membered lactone ring with gem-dimethyl substitution at the C6 position requires careful planning to construct the carbon skeleton and install the necessary oxygen functionality.

A common strategy for synthesizing oxane rings involves the intramolecular cyclization of a linear precursor that already contains the required carbon atoms and terminal functional groups. For this compound, a logical precursor is a 5-hydroxy-5-methylhexanoic acid or its corresponding ester. The lactonization can then be achieved via acid-catalyzed intramolecular esterification.

An alternative synthetic route detailed in the literature involves building the core structure from simpler, non-linear precursors. One documented synthesis starts with 1,3-dichloroacetone (B141476) and neopentyl glycol. orgsyn.org

Synthetic Scheme Example:

Acetal Formation: Reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of an acid catalyst (like p-toluenesulfonic acid) forms 2,2-bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane. orgsyn.org This step assembles the key carbon framework within a protected dioxane structure.

Ring Formation and Functionalization: Subsequent steps would involve cyclization and functional group manipulations to transform this intermediate into the target lactone. While the full sequence to this compound from this specific intermediate is part of broader synthetic explorations, the initial precursor design highlights a build-up approach rather than a simple cyclization of a linear chain.

The design of precursors is often contextualized within the broader goal of a total synthesis of more complex natural products where the lactone moiety might be a key structural fragment. mdpi.commdpi.com Although this compound is not widely cited as a direct intermediate in complex total syntheses, the strategies for its own synthesis are instructive. For instance, the synthesis of related 2,6-disubstituted tetrahydropyrans often involves the enantioselective acylation of a diol precursor, highlighting the importance of controlling stereochemistry in precursor design for creating chiral analogues. nih.gov

The table below outlines precursor design concepts applicable to the synthesis of the this compound scaffold.

| Precursor | Synthetic Strategy | Key Transformations | Rationale / Context |

| 5-Hydroxy-5-methylhexanoic acid | Intramolecular Esterification (Lactonization) | Acid-catalyzed cyclization | A direct and convergent approach where the linear carbon skeleton is first assembled and then cyclized to form the lactone. |

| 1,3-Dichloroacetone and Neopentyl glycol | Acetal formation followed by cyclization/rearrangement | Acetalization, nucleophilic substitution | A convergent approach building the core from smaller, functionalized fragments, demonstrating the assembly of the carbon skeleton. orgsyn.org |

| 2,2-Dimethylcyclopentanone | Baeyer-Villiger Oxidation | Ketone oxidation and ring expansion | Utilizes a pre-existing carbocyclic ring which is then converted into a heterocycle via oxygen insertion. This is a common strategy in both chemical and biocatalytic synthesis. nih.govresearchgate.net |

| 2,6-Dimethyl-2,6-heptanediol | Acid-catalyzed cyclodehydration | Intramolecular etherification | While this precursor leads to the corresponding ether (2,2,6,6-tetramethyloxane), the underlying principle of cyclizing a diol is a fundamental strategy for forming the oxane ring, which could be adapted for lactone synthesis through subsequent oxidation. whiterose.ac.uk |

Chemical Reactivity and Transformation Pathways of 6,6 Dimethyloxan 2 One

Nucleophilic and Electrophilic Reactions of the Lactone Moiety

The lactone moiety in 6,6-dimethyloxan-2-one is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the carbonyl oxygen nucleophilic.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This addition reaction is a fundamental transformation for aldehydes and ketones and is central to the reactivity of lactones. libretexts.orgyoutube.com The initial attack by a nucleophile on the sp² hybridized carbonyl carbon leads to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then undergo several pathways depending on the nature of the nucleophile and the reaction conditions.

Common nucleophilic reactions include:

Hydrolysis: In the presence of water, particularly with acid or base catalysis, the lactone ring can be opened to yield 5-hydroxy-5-methylhexanoic acid.

Alcoholysis: Reaction with alcohols results in the formation of an ester of 5-hydroxy-5-methylhexanoic acid.

Aminolysis: Amines can react to form the corresponding amide of 5-hydroxy-5-methylhexanoic acid.

Grignard Reactions: Organometallic reagents like Grignard reagents can add to the carbonyl group. A double addition typically occurs, leading to the formation of a diol after ring opening.

Table 1: Examples of Nucleophilic Reactions at the Carbonyl Carbon

| Nucleophile (Nu⁻) | Reagent Example | Product Type after Ring Opening |

|---|---|---|

| Hydroxide | NaOH / H₂O | Carboxylate (5-hydroxy-5-methylhexanoate) |

| Alkoxide | NaOCH₃ / CH₃OH | Ester (Methyl 5-hydroxy-5-methylhexanoate) |

| Amide | NH₃ | Amide (5-hydroxy-5-methylhexanamide) |

| Hydride | LiAlH₄ | Diol (5-methylhexane-1,5-diol) |

| Carbanion | CH₃MgBr (excess) | Diol (2,5-dimethylhexane-2,5-diol) |

Electrophilic Reactions: The lone pairs of electrons on the two oxygen atoms of the lactone make them susceptible to attack by electrophiles. The most common electrophilic interaction is the protonation of the carbonyl oxygen under acidic conditions. This protonation increases the electrophilicity of the carbonyl carbon, activating it for attack by weak nucleophiles.

Functional Group Interconversions and Derivatization Strategies

The lactone functional group can be converted into a variety of other functional groups. These transformations are key for synthesizing derivatives of this compound. Derivatization is also a common strategy in analytical chemistry to enhance the volatility or detectability of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Key interconversions include:

Reduction to Diols: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functional group to a primary alcohol, resulting in the ring-opened product, 5-methylhexane-1,5-diol (B156353).

Conversion to Lactams: Through multi-step sequences, it is possible to replace the endocyclic oxygen with a nitrogen atom, yielding the corresponding lactam, 6,6-dimethylazepan-2-one. This often involves ring-opening followed by amidation and subsequent cyclization.

Conversion to Ethers: The lactone can be reduced to the corresponding cyclic ether, 2,2-dimethyloxepane, although this transformation can be challenging and may require specific reagents that can reduce the carbonyl without cleaving the C-O bond.

Table 2: Functional Group Interconversion Strategies

| Starting Material | Reagent(s) | Major Product | Functional Group Change |

|---|

Ring-Opening and Ring-Expansion/Contraction Reactions

Ring-Opening Reactions: As a cyclic ester, this compound is susceptible to ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or enzymatic catalysts. researchgate.net ROP is a significant pathway for converting cyclic monomers into polymers and offers control over the resulting polymer's molecular weight and structure. researchgate.net The polymerization of this compound would yield poly(5-hydroxy-5-methylhexanoate).

Ring-Expansion/Contraction Reactions: While less common for simple lactones, ring-expansion and contraction reactions are important synthetic strategies in organic chemistry. wikipedia.orgwhiterose.ac.uk

Ring Expansion: Methods like the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals, could potentially be adapted to derivatives of this compound. researchgate.net For instance, a derivative could undergo a two-carbon ring expansion through a sequence involving a [2+2] photoaddition followed by fragmentation. rsc.org Such a transformation would convert the six-membered ring into a larger eight-membered ring system.

Ring Contraction: Ring contractions, such as the Favorskii rearrangement or Wolff rearrangement applied to cyclic α-diazoketone derivatives, can reduce ring size. wikipedia.org Applying such a sequence to a derivative of this compound could potentially lead to the formation of a five-membered cyclopentane ring system. Photochemical methods have also been shown to mediate ring contractions in other heterocyclic systems. nih.gov

Regioselective and Stereoselective Transformations

Regioselectivity: In reactions involving unsymmetrical reagents, the regioselectivity is a critical consideration. For this compound, most reactions are centered on the lactone carbonyl group. However, if other functional groups were present on the carbon backbone, the directing effects of the lactone and the steric hindrance from the gem-dimethyl group would control the regiochemical outcome of reactions at those sites. For instance, in reactions with related cyclic ketones, the position of substituents can determine which of two possible isomeric products is formed. researchgate.net

Stereoselectivity: The carbonyl carbon of this compound is prochiral. Nucleophilic addition to this carbon can create a new stereocenter. libretexts.org

If the nucleophile attacks the planar carbonyl group, it can do so from either the top or bottom face. In the absence of any chiral influence, this typically results in a racemic mixture of the two possible enantiomers.

The steric bulk of the gem-dimethyl group at the C-6 position can influence the trajectory of the incoming nucleophile, potentially leading to a degree of diastereoselectivity if a new stereocenter is formed in relation to the rest of the molecule.

Mechanistic Studies of Key Reactions

The mechanisms of the fundamental reactions of this compound are well-established based on the extensive study of ester and lactone chemistry.

Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism.

The hydroxide ion (a strong nucleophile) attacks the electrophilic carbonyl carbon. youtube.com

A tetrahedral alkoxide intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling the endocyclic alkoxide as a leaving group, which opens the ring.

A rapid, irreversible proton transfer from the newly formed carboxylic acid to the alkoxide generates the carboxylate and the primary alcohol.

Acid-Catalyzed Hydrolysis: This mechanism also involves nucleophilic acyl substitution but under acidic conditions.

The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. youtube.com

A weak nucleophile, water, attacks the activated carbonyl carbon.

A proton transfer occurs from the attacking water molecule to another water molecule.

The endocyclic ether oxygen is protonated, turning it into a good leaving group (an alcohol).

The tetrahedral intermediate collapses, reforming the carbonyl and expelling the ring-opened alcohol.

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final hydroxy acid product.

6,6 Dimethyloxan 2 One As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Molecular Architectures

The function of ketones and lactones as versatile intermediates and building blocks for creating more complex molecules is a fundamental concept in organic synthesis. The reactivity of the carbonyl group within the lactone ring of 6,6-dimethyloxan-2-one allows for a variety of chemical transformations. In principle, it can serve as a precursor for generating molecules with increased structural complexity. However, specific and detailed examples of this compound being employed as a key starting material for the construction of intricate molecular architectures are not prominently featured in current research literature.

Application in Natural Product Total Synthesis (e.g., related to EBC-329 scaffold)

The total synthesis of complex natural products is a significant area of chemical research. While the prompt suggests a potential link between this compound and the synthesis of the EBC-329 scaffold, a review of the available scientific literature does not substantiate this connection. Documented synthetic routes to EBC-329 have been reported to start from other precursors, and the role of this compound as an intermediate or starting material in this specific context is not described.

Development of Diverse Chemical Libraries and Analogue Generation

Chemical libraries, which are collections of diverse small molecules, are crucial for drug discovery and high-throughput screening. The generation of analogues of a lead compound is also a key strategy in medicinal chemistry. The scaffold of this compound could theoretically be modified to produce a library of related compounds. Despite this potential, there are no specific reports in the surveyed literature that detail the use of this compound as a foundational structure for the systematic development of chemical libraries or for extensive analogue generation.

Applications in Advanced Material Science Precursor Chemistry (e.g., polymer synthesis)

Lactones are a well-known class of monomers for ring-opening polymerization to produce polyesters, a significant class of biodegradable polymers. The polymerization of various lactones is a key process in material science. However, the application of this compound specifically as a monomer in polymer synthesis or as a precursor for advanced materials is not detailed in the available scientific and patent literature. Research in this area tends to focus on other, more common lactones.

Role in Catalyst Design and Ligand Development

The development of novel catalysts and ligands is essential for advancing chemical synthesis. Specific molecular frameworks are often chosen for their ability to coordinate with metal centers and influence the outcome of catalytic reactions. A thorough search of the chemical literature reveals no instances of this compound being used as a structural component in catalyst design or in the development of ligands for catalysis. The focus in this field remains on other classes of organic molecules that possess more suitable coordinating atoms and structural motifs.

Computational Chemistry and Advanced Molecular Modeling of 6,6 Dimethyloxan 2 One

Molecular Dynamics and Conformational Analysis

The conformational landscape of δ-lactones like 6,6-dimethyloxan-2-one is crucial for understanding their reactivity and interactions. The six-membered ring of oxan-2-one is not planar and exists in various conformations, such as chair, boat, and twist-boat forms. The presence of two methyl groups at the C6 position significantly influences the relative stability of these conformers.

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational space and dynamic behavior of molecules over time. windows.net By simulating the atomic motions, MD can reveal the transitions between different conformational states, the flexibility of the ring system, and the influence of the environment (e.g., solvent) on the molecule's structure. rsc.orgmdpi.com For instance, all-atom MD simulations can track the absorption and mobility of lactone molecules in different environments, showing how interactions can reduce their movement. rsc.org The goal of conformational analysis is to identify the most stable, low-energy conformations, which are the most likely to be present under given conditions. mun.ca

Computational studies on related δ-lactones have employed Density Functional Theory (DFT) to map the conformational interchange pathways. nih.gov For a dimethylated δ-lactone, the conformational energy landscape is scanned to locate all unique minimum-energy structures. nih.gov The primary conformations for this compound would be variations of the chair and boat forms. The gem-dimethyl group at C6 is expected to have a pronounced effect on the ring's puckering and the relative energies of these conformers.

| Conformer | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Lowest energy conformation, pseudo-chair form due to the ester group. | 0.00 |

| Twist-Boat | Intermediate energy conformer, transition state between chair and boat forms. | ~5-7 |

| Boat | Higher energy conformation, often destabilized by steric interactions. | ~6-8 |

This table presents hypothetical data based on typical energy differences observed for substituted cyclic esters, illustrating the expected relative stability of major conformers for this compound.

Quantum Chemical Calculations (e.g., DFT for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and predicting the reactivity of molecules like this compound. aun.edu.eg Methods like DFT with the B3LYP functional and a suitable basis set (e.g., def2-TZVPP or 6-31G*) are commonly used to optimize molecular geometries and calculate various electronic properties. nih.govthaiscience.info

These calculations provide detailed information on:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation. thaiscience.info

Charge Distribution: Atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveal the electrophilic and nucleophilic sites within the molecule. thaiscience.info For a lactone, the carbonyl carbon (C1) is expected to be highly electrophilic (positive charge), making it susceptible to nucleophilic attack, a key step in reactions like ring-opening polymerization. thaiscience.info

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Property | Atom(s) | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1=O1 | ~1.21 |

| Bond Length (Å) | C1-O2 | ~1.36 |

| Bond Angle (°) | O2-C1=O1 | ~121 |

| Natural Atomic Charge (NBO) | C1 (Carbonyl Carbon) | +0.82 e |

| O1 (Carbonyl Oxygen) | -0.54 e | |

| O2 (Ester Oxygen) | -0.56 e |

This table contains representative data adapted from DFT calculations on similar lactones, illustrating the expected electronic and geometric parameters for this compound. thaiscience.info

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules with the potential to bind to a specific biological target, such as a protein or enzyme. nih.gov Although specific targets for this compound are not widely reported, its derivatives could be designed and screened for various biological activities. For example, some oxane derivatives have been investigated as potential antiviral agents or inhibitors of specific enzymes like phospholipase A2. nih.govimpactglobalhealth.org

The process typically involves:

Library Generation: A virtual library of compounds is created, which could include derivatives of this compound with various functional groups.

Molecular Docking: These compounds are computationally "docked" into the active site of a target protein. scientificarchives.com Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. scientificarchives.com

Filtering and Scoring: The results are filtered based on docking scores, drug-likeness properties (e.g., Lipinski's rule of five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govresearchgate.net

Hit Optimization: Promising "hit" compounds can be further optimized by modifying their structure to improve binding affinity and other pharmacological properties. nih.gov Molecular dynamics simulations are often used at this stage to validate the stability of the protein-ligand complex. nih.gov

| Compound ID | Modification on Lactone Core | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| DMO-001 | Base structure | Target X | -5.8 | Hydrogen bond with SER-122 |

| DMO-002 | Added phenyl group at C4 | Target X | -7.5 | Hydrogen bond with SER-122, Pi-Pi stacking with PHE-210 |

| DMO-003 | Added hydroxyl group at C3 | Target X | -6.9 | Hydrogen bonds with SER-122, ASP-150 |

This table provides a hypothetical example of how results from a virtual screening campaign might be presented, showing the improvement in binding affinity upon structural modification.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For lactones, a common and important reaction is ring-opening polymerization (ROP), which is often catalyzed. acs.org DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition states (TS). mdpi.comacs.org

Understanding the transition state is critical for comprehending reaction mechanisms. ims.ac.jp By mapping the potential energy surface, researchers can:

Identify Transition States: Locate the specific geometry of the unstable intermediate that connects reactants and products. ims.ac.jp

Calculate Activation Energies: Determine the energy barrier (ΔG‡) that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Analyze Reaction Intermediates: Characterize any stable intermediates that form along the reaction coordinate.

For this compound, simulations could model its hydrolysis or its polymerization initiated by a catalyst. Theoretical calculations can compare different proposed mechanisms and predict how changes to the catalyst or substituents on the lactone ring would affect the reaction rate and outcome. acs.org

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Lactone + Nucleophile | 0.0 |

| Transition State (TS1) | Nucleophilic attack on carbonyl carbon | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.6 |

| Transition State (TS2) | Ring-opening | +12.8 |

| Products | Ring-opened product | -10.4 |

This table illustrates a hypothetical energy profile for a two-step reaction involving this compound, showing the relative energies of reactants, transition states, an intermediate, and products as would be determined by DFT calculations.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a powerful complement to experimental characterization. oup.com By calculating properties for a proposed structure and comparing them to experimental spectra, one can confirm or revise the structural assignment.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. DFT-NMR studies are particularly valuable for conformationally flexible molecules, where the observed spectrum is an average over several low-energy conformers. oup.com

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed. The calculated IR spectrum helps in assigning the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the lactone.

Mass Spectrometry (MS): While direct prediction of fragmentation patterns is complex, computational methods can help analyze the stability of potential fragment ions observed in an experimental mass spectrum.

The PubChem database lists experimental GC-MS data for this compound, which could be compared against computationally derived information to validate theoretical models. nih.gov

| Spectroscopic Data | Experimental Value/Observation nih.gov | Hypothetical Predicted Value (from DFT) |

|---|---|---|

| IR Carbonyl Stretch (cm⁻¹) | ~1720-1740 | ~1735 |

| ¹³C NMR (Carbonyl C, ppm) | ~170-175 | ~172 |

| ¹H NMR (CH₃, ppm) | ~1.2-1.4 | ~1.3 |

| Major MS Fragment (m/z) | m/z 113 [M-CH₃]⁺ | Analysis of fragment stability would support loss of a methyl group. |

This table provides a comparison between typical experimental spectroscopic values for δ-lactones and the kind of data that can be generated through first-principles calculations.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6,6-dimethyloxan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For this compound (C₇H₁₂O₂), ¹H NMR and ¹³C NMR are the primary methods used.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, four distinct proton signals are expected.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their respective chemical environments. The structure of this compound contains six unique carbon environments.

Predicted NMR Data for this compound:

| ¹H NMR Predicted Data | |||

|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂(C3) | ~1.8 | Quintet | 2H |

| -CH₂(C4) | ~1.9 | Triplet | 2H |

| -CH₂(C5) | ~2.5 | Triplet | 2H |

| -C(CH₃)₂(C6) | ~1.3 | Singlet | 6H |

| ¹³C NMR Predicted Data | |||

| Position | Chemical Shift (δ, ppm) | ||

| C=O (C2) | ~172 | ||

| -CH₂- (C3) | ~18 | ||

| -CH₂- (C4) | ~30 | ||

| -CH₂- (C5) | ~36 | ||

| -C(CH₃)₂ (C6) | ~82 | ||

| -CH₃ (on C6) | ~25 |

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and investigating its fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a common method for this type of molecule.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (128.17 g/mol ). nih.gov The fragmentation of δ-lactones under EI conditions typically involves characteristic losses. nih.govresearchgate.net The fragmentation pattern for this compound, as documented by the NIST Mass Spectrometry Data Center, shows several key fragments that are instrumental for its identification. nist.gov

Key Fragmentation Data for this compound:

| m/z | Relative Intensity | Proposed Fragment Ion | Fragment Lost |

|---|---|---|---|

| 128 | Moderate | [C₇H₁₂O₂]⁺ (Molecular Ion) | - |

| 113 | High | [M - CH₃]⁺ | Methyl radical (·CH₃) |

| 85 | Moderate | [M - C₃H₇]⁺ | Propyl radical (·C₃H₇) |

| 70 | High | [C₄H₆O]⁺ | Loss of acetone |

| 55 | Base Peak | [C₄H₇]⁺ | Further fragmentation |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the most prominent feature is the ester carbonyl group (C=O) within the six-membered lactone ring. nih.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is readily available in the literature, the expected spectrum would complement the IR data. Symmetric vibrations, which are weak in IR, are often strong in Raman spectra. Therefore, the C-C bond vibrations of the ring structure would be more prominent. The carbonyl stretch is also Raman active. acs.org

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 | Strong |

| C=O (δ-Lactone) | Stretching | ~1735-1750 | Very Strong |

| C-O (Ester) | Stretching | 1050-1250 | Strong |

| C-H (Alkyl) | Bending | 1365-1480 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can establish bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If the compound were crystallized, X-ray diffraction analysis would provide unambiguous proof of its molecular structure and reveal the preferred conformation of the oxanone ring in the solid state. However, as this compound is an achiral molecule, the determination of absolute stereochemistry is not applicable.

Chromatographic Methods (e.g., HPLC, GC) for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples, as well as for quantifying its concentration.

Gas Chromatography (GC): Given its volatility, GC is an ideal method for the analysis of this compound. The compound is vaporized and passed through a capillary column with a specific stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic property used for identification. The NIST database documents a Kovats retention index of 848 on a semi-standard non-polar column, which aids in its identification in complex mixtures. nih.gov GC is frequently coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied to this compound. It is particularly useful for less volatile compounds or for preparative scale purification. The compound would be separated on a column containing a solid stationary phase (e.g., silica for normal-phase or C18 for reversed-phase) with a liquid mobile phase. A detector, such as a UV detector (if the compound has a chromophore) or a charged aerosol detector (CAD), would be used for quantification. cmes.org

Chiral Analysis Methods (e.g., Chiral HPLC, Polarimetry)

Chiral analysis methods are used to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule.

The compound this compound is an achiral molecule. Its structure possesses a plane of symmetry that bisects the O-C2=O and C4-C5 bonds. Furthermore, the carbon atom at position 6 is bonded to two identical methyl groups, meaning it is not a stereocenter. As the molecule does not exist as a pair of enantiomers, chiral analysis techniques such as chiral HPLC and polarimetry are not applicable. The compound will not rotate plane-polarized light (it is optically inactive), and it cannot be separated into enantiomers using a chiral stationary phase.

Future Perspectives and Underexplored Research Avenues for 6,6 Dimethyloxan 2 One

Elucidation of Molecular Mechanisms in Biological Systems

The biological activities of 6,6-dimethyloxan-2-one are not yet extensively documented, presenting a significant opportunity for investigation. Lactones as a chemical class are known for a wide array of biological functions, and future research should aim to determine if this compound shares these properties. Initial studies could focus on its potential as an antimicrobial agent, an area where other lactones have shown promise. For instance, volatile organic compounds like 6-methyl-2-heptanone, emitted by Bacillus subtilis, have demonstrated antifungal activity against plant pathogens such as Alternaria solani. frontiersin.org Research could explore whether this compound exhibits similar antagonistic effects against various microbial species.

Furthermore, the interaction of this compound with specific cellular targets is a critical underexplored avenue. Investigating its effect on key enzymes, receptors, and signaling pathways could uncover novel therapeutic or biotechnological applications. Techniques such as genetic toxicology studies, including DNA damage and mutagenicity tests, would be essential to understand its molecular-level interactions within biological systems. nih.gov Understanding how the molecule is metabolized and whether its metabolites possess biological activity is another crucial area for future studies.

Design of Novel Catalytic Systems for Oxane Synthesis

The synthesis of oxanes and the polymerization of lactones are fields continually benefiting from the development of new catalysts. Future research should focus on designing novel catalytic systems specifically optimized for the synthesis of this compound and its derivatives. One of the most established methods for lactone synthesis is the Baeyer–Villiger oxidation of a corresponding cyclic ketone, in this case, 6,6-dimethylcyclohexanone. nih.gov While effective, traditional methods often rely on peracids, prompting a need for greener alternatives. nih.gov

Modern catalytic systems offer promising avenues. For example, zirconocene-based catalysts have been shown to facilitate the controlled ring-opening polymerization (ROP) of lactones like ε-caprolactone and δ-valerolactone, yielding polymers with high molecular weights and narrow distributions. uoa.gr Similarly, binary catalysts involving phosphazene and urea (B33335) have demonstrated high chemoselectivity in the ROP of complex δ-lactones derived from CO2 and butadiene. springernature.comchemrxiv.org Adapting these advanced systems for the synthesis or polymerization of this compound could lead to more efficient and selective processes. The development of reusable, heterogeneous catalysts, such as modified zirconium metal-organic frameworks (MOFs), could also enhance the sustainability and cost-effectiveness of its production. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Zirconocene Complexes / Borates | Ring-Opening Polymerization (ROP) | Well-controlled polymerization, narrow molecular weight distribution. | Synthesis of well-defined polymers from this compound. | uoa.gr |

| Phosphazene/Urea Binary Catalyst | Chemoselective ROP | High selectivity for lactone ROP over other reactive groups (e.g., C=C bonds). | Polymerization of functionalized derivatives of this compound. | springernature.comchemrxiv.org |

| Modified Zirconium MOFs (e.g., UiO-66-Pyca-Ce(III)) | Heterocyclic Synthesis | High efficacy, reusability, mild reaction conditions (ambient temperature). | Novel, sustainable synthesis routes for the this compound ring system. | nih.gov |

| Acidic Ionic Liquids / H₂O₂-Urea | Baeyer-Villiger Oxidation | High yield (e.g., 91% for ε-caprolactone), greener oxidant. | Sustainable synthesis from 6,6-dimethylcyclohexanone. | nih.gov |

Expansion into Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a fertile ground for exploring new applications for this compound. The structure of the molecule, with its hydrophobic backbone and polar ester group, makes it a candidate for host-guest interactions. nih.gov Hosts such as cyclodextrins and cucurbit[n]urils possess hydrophobic inner cavities and hydrophilic exteriors, allowing them to encapsulate guest molecules of appropriate size and shape in aqueous solutions. mdpi.comrsc.org

Future research could investigate the formation of inclusion complexes between this compound and various macrocyclic hosts. Such complexation could modify its physical properties, such as solubility and stability, potentially leading to applications in controlled release systems or advanced materials. mdpi.com The binding affinity and stoichiometry of these interactions could be characterized using techniques like NMR spectroscopy and isothermal titration calorimetry. Understanding these fundamental host-guest interactions is the first step toward designing more complex supramolecular assemblies where this compound acts as a key building block. nih.govresearchgate.net

Integration with Machine Learning and AI in Chemical Discovery

Beyond synthesis, machine learning models can predict the properties and biological activities of novel derivatives of this compound. By training algorithms on existing chemical data, it is possible to screen virtual libraries of related compounds to identify candidates with desired characteristics, such as high binding affinity to a specific biological target. mdpi.com This in silico approach can prioritize experimental efforts, focusing laboratory work on the most promising candidates. Autonomous synthesis robots, like 'RoboChem', which combine AI with automated hardware, could further accelerate the discovery cycle by rapidly synthesizing and testing new compounds based on the AI's predictions. sciencedaily.com

| Platform/Tool | Primary Function | Potential Application for this compound | Reference |

|---|---|---|---|

| ChemAIRS® | AI-driven retrosynthesis, synthesizability assessment, impurity prediction. | Designing novel, efficient, and scalable synthesis routes. | chemical.aibiopharmatrend.com |

| Synthia™ / ASKCOS | Retrosynthetic analysis combining machine learning with expert-curated rules. | Discovering alternative synthetic pathways to avoid costly or unavailable starting materials. | chemcopilot.combiopharmatrend.com |

| IBM RXN for Chemistry | Predicting chemical reactions and retrosynthesis pathways using deep learning. | Automating the initial stages of synthesis design for derivatives. | chemcopilot.com |

| RoboChem | Autonomous synthesis robot with integrated AI. | High-throughput synthesis and optimization of reaction conditions for derivatives. | sciencedaily.com |

Sustainable Synthesis and Biorefinery Applications

Developing sustainable methods for chemical production is a global priority. Future research on this compound should prioritize green synthesis routes and its potential integration into biorefinery pipelines. Many lactones can be derived from biomass, which serves as a renewable feedstock. mdpi.comnih.gov For example, levulinic acid, a key platform chemical derived from lignocellulosic biomass, is a precursor to various valuable chemicals, including other lactones like γ-valerolactone. nih.govmdpi.com Investigating pathways to synthesize this compound from similar bio-based platform chemicals could significantly improve its environmental footprint.

Another avenue is the use of microbial biosynthesis or biotransformation. mdpi.com Microorganisms can be engineered to produce lactones from renewable resources like carbohydrates or lipids, offering an alternative to traditional chemical synthesis. mdpi.comresearchgate.net For instance, certain fungi and bacteria are capable of converting hydroxy fatty acids into lactones through β-oxidation. mdpi.com Exploring or engineering metabolic pathways that could lead to 5-methyl-5-hydroxyhexanoic acid, the precursor hydroxy acid to this compound, from simple sugars would be a groundbreaking step. Furthermore, utilizing renewable resources like olive oil, rich in oleic acid, has been demonstrated for the synthesis of macrocyclic lactones, showcasing the potential of turning biomass into high-value chemical products. acs.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6,6-dimethyloxan-2-one, and how can purity be validated?

- Methodology : The compound is typically synthesized via cyclization of 5,5-dimethyl-1,5-pentanediol derivatives using acid catalysts (e.g., H₂SO₄) or enzymatic methods. Optimization involves adjusting reaction time, temperature, and catalyst loading .

- Purity Validation :

- Spectroscopy : Use H/C NMR to confirm structural integrity (e.g., methyl group signals at δ ~1.2–1.4 ppm, ketone carbonyl at ~210 ppm in C NMR) .

- Chromatography : GC-MS or HPLC with a polar column (e.g., C18) to assess purity (>98%) and detect byproducts .

- Elemental Analysis : Compare experimental vs. theoretical C/H/O ratios to confirm molecular formula .

Q. What analytical techniques are critical for characterizing this compound in novel reaction systems?

- Key Techniques :

- IR Spectroscopy : Identify ketone C=O stretches (~1700–1750 cm⁻¹) and methyl C-H stretches (~2850–2960 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 128.0837 for C₇H₁₂O₂) .

- Best Practices : Cross-validate results with literature data (e.g., PubChem entries) to minimize misassignment .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic additions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute transition states and activation energies for nucleophilic attacks (e.g., Grignard reagents). Focus on steric effects from methyl groups .

- Molecular Orbital Analysis : Visualize LUMO localization to identify electrophilic sites (e.g., carbonyl carbon) .

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying conditions) .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Approach :

- Multi-Technique Cross-Validation : Combine NMR, IR, and XRD to confirm structural assignments. For example, conflicting C NMR peaks may arise from solvent effects or impurities .

- Literature Meta-Analysis : Systematically compare data across studies, prioritizing peer-reviewed sources (e.g., Medicinal Chemistry Research) over non-curated databases .

- Case Study : Re-evaluate synthetic protocols to isolate solvent-induced shifts (e.g., DMSO vs. CDCl₃) .

Q. What experimental designs are optimal for studying the stereochemical effects of this compound in asymmetric catalysis?

- Design Principles :

- Chiral Auxiliaries : Incorporate enantiopure ligands (e.g., BINOL) to probe steric hindrance from methyl groups .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry during reactions .

- Data Interpretation : Use nonlinear regression to model enantioselectivity (e.g., Eyring plots for ΔΔG‡) .

Methodological Recommendations

- Reproducibility : Document reaction conditions (e.g., solvent grade, catalyst purity) in detail to enable replication .

- Data Presentation : Use tables for raw data (e.g., NMR shifts) and figures for trends (e.g., reaction yield vs. temperature) .

- Conflict Resolution : Address discrepancies by repeating experiments with controlled variables (e.g., inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.